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Compound of Interest

Compound Name: 4-(Butan-2-ylidene)azepane

Cat. No.: B13326355 Get Quote

Executive Summary
The azepane (hexahydroazepine) ring is a critical pharmacophore in medicinal chemistry,

serving as the core scaffold in kinase inhibitors (e.g., Balanol), protease inhibitors, and GPCR

ligands. However, unlike the rigid chair conformation of cyclohexane or piperidine, the seven-

membered azepane ring is highly flexible, existing on a shallow energy landscape

characterized by facile pseudorotation.

This guide provides a rigorous framework for analyzing the conformational bias introduced by

4-substitution. Understanding the specific puckering preferences of 4-substituted azepanes is

essential for structure-based drug design (SBDD), as the spatial vector of the C4-substituent

dictates ligand-protein binding affinity.

The 7-Membered Ring Challenge: Theoretical
Framework
The Energy Landscape
The conformational analysis of azepane is governed by the high flexibility of the seven-

membered ring. Unlike six-membered rings, which possess a distinct global minimum (Chair),

the azepane ring traverses a complex pseudorotational circuit.

The canonical conformers and their approximate relative stabilities are:
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Twist-Chair (TC): Generally the global minimum (

symmetry).

Chair (C): A transition state or high-energy local minimum (

symmetry).

Twist-Boat (TB): Higher energy than TC (

symmetry).

Boat (B): High energy (

symmetry).

In the unsubstituted azepane, the Twist-Chair (TC) is the most stable conformer. The barrier to

pseudorotation is low (

10–11 kcal/mol), meaning that at room temperature, the ring undergoes rapid interconversion
on the NMR timescale.

The Impact of 4-Substitution
Introducing a substituent at the C4 position breaks the symmetry and perturbs the energy

landscape. The substituent will preferentially adopt a pseudo-equatorial orientation to minimize:

1,3-Diaxial-like interactions: Steric clashes with protons on C2 and C6.

Transannular (Prelog) strain: Interactions between the substituent and the nitrogen lone pair

or C1 protons across the ring.

However, the "pseudo-equatorial" position in a seven-membered ring is not as well-defined as

in cyclohexane. In the preferred Twist-Chair conformation, the C4 position can be isoclinal or

pseudo-equatorial, depending on the specific twist angle.

Integrated Analytical Workflow
To rigorously determine the conformation of a 4-substituted azepane, a multi-modal approach

combining Computational Chemistry, NMR Spectroscopy, and X-ray Crystallography is
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required.

Workflow Visualization

Phase 1: Computational Prediction

Phase 2: Experimental Validation

Target: 4-Substituted Azepane
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Click to download full resolution via product page

Caption: Integrated workflow for determining the preferred conformation of flexible azepane

rings.

Experimental Methodologies
NMR Spectroscopy Protocols
NMR is the primary tool for solution-phase analysis. However, due to rapid pseudorotation,

room temperature spectra often display time-averaged signals.

Protocol: Variable Temperature (VT) NMR
Solvent Selection: Use

or

to access temperatures down to 173 K (-100 °C).

Cooling Phase: Lower temperature in 10 K increments. Monitor the C4-H proton signal.

Coalescence: As the temperature drops below the interconversion barrier (

-60 °C for many azepanes), the averaged signals will broaden and split (decoalescence) into
distinct signals representing the individual conformers (e.g., major Twist-Chair and minor
Chair).

Analysis: Integrate the distinct signals to calculate the equilibrium constant (

) and Gibbs free energy difference (

).

Protocol: Coupling Constant Analysis (

)
The Vicinal Coupling Constant (
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and

) is the most sensitive probe for the dihedral angle.

Large couplings (8–11 Hz): Indicate a trans-diaxial relationship (dihedral angle

180°).

Small couplings (2–5 Hz): Indicate gauche/equatorial-equatorial relationships (dihedral angle

60°).

Application: Compare experimental

-values with those predicted from DFT models. A 4-substituted azepane in a Twist-Chair
usually places the substituent pseudo-equatorial, resulting in specific gauche and trans
couplings with adjacent protons.

X-Ray Crystallography
While X-ray provides a static snapshot, it is crucial for validating the "deepest well" on the

energy landscape.

Caution: Crystal packing forces can sometimes trap a higher-energy conformer (e.g., a

Twist-Boat) if it allows for better intermolecular hydrogen bonding (e.g., in Balanol

analogues). Always compare X-ray data with solution-phase NMR.

Computational Strategy
Self-validating the experimental data requires high-level calculations.

Conformational Search: Use Monte Carlo or Molecular Dynamics (e.g., OPLS4 force field) to

generate a broad ensemble of starting geometries.

DFT Optimization: Optimize all minima using DFT (e.g., B3LYP/6-311+G(d,p) or

B97X-D).

Frequency Calculation: Ensure no imaginary frequencies to confirm true minima.
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Cremer-Pople Parameters: Calculate the ring puckering parameters (

) to rigorously classify the ring shape (TC vs. TB).

Quantitative Data Summary: Canonical Azepane
Conformers
The following table summarizes the energetic relationships often observed in 4-substituted

azepane derivatives (values are approximate and substituent-dependent).

Conformation Symmetry
Relative Energy (

, kcal/mol)
Characteristics

Twist-Chair (TC) 0.0 (Global Min)

Most common for 4-

substituents;

minimizes

transannular strain.

Chair (C) +1.5 – 3.0

Often a transition

state; unfavorable

eclipsing interactions.

Twist-Boat (TB) +2.5 – 4.5

Can be stabilized by

specific intramolecular

H-bonds (e.g., in

peptides).

Boat (B) +4.0 – 6.0
High energy; severe

steric repulsion.

Case Study: Balanol Analogues
Balanol is a fungal metabolite acting as a potent PKC inhibitor. Its core features a 3,4-

disubstituted azepane ring.

Observation: In the crystal structure of Balanol bound to PKA, the azepane ring adopts a

Twist-Chair conformation.
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Mechanism: The 4-hydroxyl group (or similar substituent in analogues) occupies a pseudo-

equatorial position. This orientation directs the vector of the substituent to engage in critical

hydrogen bonding with the enzyme's binding pocket (e.g., Glu170 in PKA).

Design Implication: When designing 4-substituted azepanes, forcing the ring into a Twist-

Chair via bulky groups at C4 can pre-organize the molecule for binding, reducing the

entropic penalty upon complexation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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